Phosphoric acid, dodecyl ester, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surfactant Studies

Due to its amphiphilic nature (having both water-loving and water-repelling regions), phosphoric acid, dodecyl ester, sodium salt functions as an anionic surfactant. Scientists utilize it in research to study micelle formation, surface tension, and other properties of surfactant systems. These studies can provide insights into detergency, wetting phenomena, and emulsion stabilization [].

Membrane Biophysics

This compound's ability to interact with biological membranes makes it valuable in membrane biophysics research. Scientists can employ it to investigate membrane fluidity, protein-lipid interactions, and the effects of detergents on membrane structure and function [].

Drug Delivery Systems

The properties of phosphoric acid, dodecyl ester, sodium salt make it a potential candidate for drug delivery research. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, facilitating their transport and delivery within the body [].

Nanoparticle Synthesis

Researchers can utilize phosphoric acid, dodecyl ester, sodium salt in the synthesis of nanoparticles. It can act as a stabilizing agent, preventing nanoparticle aggregation and enabling the formation of well-defined nanostructures for various applications [].

Biological Research

Phosphoric acid, dodecyl ester, sodium salt may find use in biological research, such as studies on enzyme activity or protein interactions. Its interaction with biological molecules can provide insights into cellular processes.

Phosphoric acid, dodecyl ester, sodium salt is a chemical compound recognized for its surfactant properties, which make it particularly useful in a variety of industrial and scientific applications. This compound typically appears as a colorless to pale yellow viscous liquid and is soluble in water, enhancing its versatility in formulations. Its chemical identity is represented by the CAS number 50957-96-5, and it is also known by several other names including lauryl phosphate sodium salt and sodium dodecyl phosphate .

The primary mechanism of action of DDP is related to its surface-active properties. By lowering the surface tension of liquids, DDP can:

- Promote wetting and spreading: DDP allows water to spread more easily on surfaces, which is useful in cleaning and detergency [].

- Emulsification: DDP helps disperse immiscible liquids (like oil and water) into a stable mixture (emulsion) [].

- Micelle formation: DDP molecules can aggregate in water to form micelles, which can solubilize hydrophobic molecules within their core []. This property is beneficial in various applications like drug delivery and cosmetics.

- Esterification: The compound is synthesized through the esterification of dodecanol with phosphoric acid, resulting in the formation of dodecyl phosphate.

- Hydrolysis: In the presence of water, it can hydrolyze back into dodecanol and phosphoric acid.

- Oxidation: The compound can be oxidized to yield phosphoric acid and other oxidized derivatives.

- Substitution Reactions: It can also undergo substitution reactions where the dodecyl group is replaced by other alkyl or functional groups.

The hydrolysis typically occurs under acidic or basic conditions, while oxidation may involve agents such as hydrogen peroxide or potassium permanganate .

Phosphoric acid, dodecyl ester, sodium salt exhibits notable biological activity due to its surfactant properties. It is utilized in various biological applications including:

- Cell Lysis: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents for further analysis.

- Drug Delivery Systems: Investigated for potential use in drug delivery due to its ability to enhance solubility and bioavailability of pharmaceutical compounds .

The synthesis of phosphoric acid, dodecyl ester, sodium salt involves two primary steps:

- Esterification: Dodecanol reacts with phosphoric acid under controlled conditions to form dodecyl phosphate.

- Neutralization: The resulting dodecyl phosphate is neutralized using sodium hydroxide to produce the sodium salt form.

In industrial settings, this process is typically carried out in large-scale reactors where temperature and pressure are meticulously controlled to optimize yield and purity .

Studies on the interactions of phosphoric acid, dodecyl ester, sodium salt focus on its compatibility with various biological systems and materials. Research indicates that it can effectively interact with cell membranes due to its surfactant nature, making it valuable for applications requiring membrane disruption or solubilization of hydrophobic compounds .

Phosphoric acid, dodecyl ester, sodium salt shares similarities with several other surfactants but is unique due to its specific chemical structure. Here are some comparable compounds:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Sodium dodecyl sulfate | Anionic | Widely used in protein denaturation and electrophoresis. |

| Triton X-100 | Nonionic | Known for low toxicity; used in cell lysis and protein extraction. |

| Cetyltrimethylammonium bromide | Cationic | Commonly used in DNA extraction; differs structurally from phosphoric acid esters. |

| Disodium lauryl phosphate | Anionic | Similar properties but may differ in solubility and application scope. |

The uniqueness of phosphoric acid, dodecyl ester, sodium salt lies in its specific ester linkage combined with the presence of a phosphate group, which imparts distinct chemical and physical properties compared to other surfactants .

Molecular Formula and Stereochemical Considerations

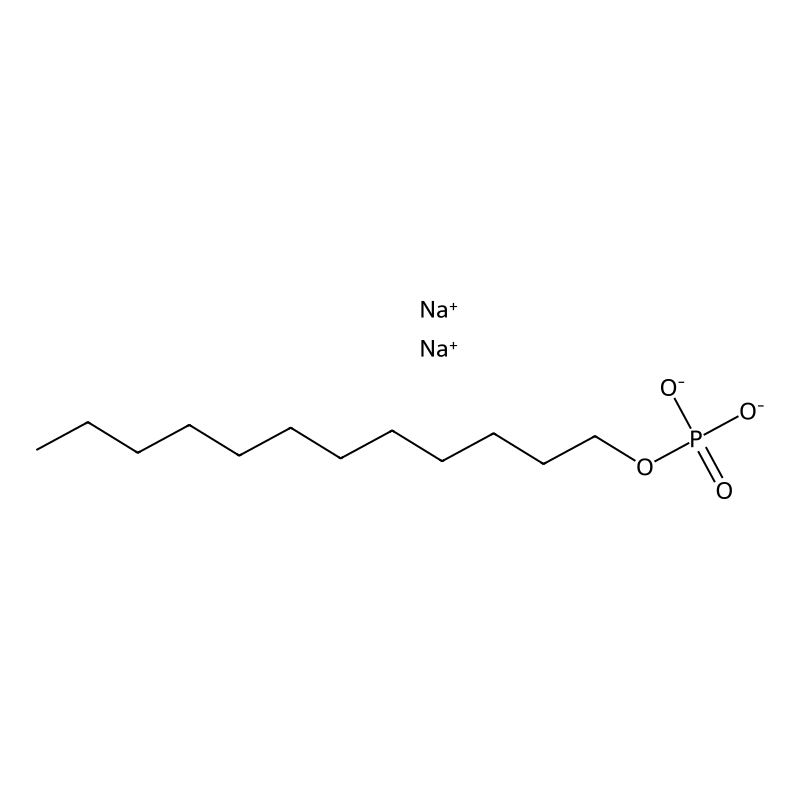

Phosphoric acid, dodecyl ester, sodium salt exhibits molecular polymorphism, manifesting in two primary stereochemical configurations that differ in their sodium stoichiometry and corresponding molecular architectures [1] [2] [3]. The compound exists predominantly as monosodium and disodium salt forms, each displaying unique structural characteristics and molecular properties.

The monosodium salt configuration, bearing the Chemical Abstracts Service registry number 50957-96-5, demonstrates the molecular formula C₁₂H₂₆NaO₄P with a corresponding molecular weight of 288.296 g/mol [1] [4] [5]. This stereochemical form features a single sodium cation neutralizing one of the phosphate group's acidic protons, maintaining the amphiphilic character through preservation of one ionizable hydrogen atom attached to the phosphorus center.

In contrast, the disodium salt variant, registered under Chemical Abstracts Service number 7423-32-7, exhibits the molecular formula C₁₂H₂₇O₄P·2Na with a molecular weight of 312.29 g/mol [3] [6]. This configuration involves complete neutralization of the phosphate group's acidic protons by two sodium cations, resulting in a fully ionized phosphate center and enhanced hydrophilic character.

Table 1: Molecular Configuration and Stereochemical Forms of Phosphoric Acid Dodecyl Ester Sodium Salt

| CAS Number | Common Name | Molecular Formula | Molecular Weight | Stereochemical Form | InChI Key |

|---|---|---|---|---|---|

| 50957-96-5 | Phosphoric acid, dodecyl ester, sodium salt (monosodium salt) | C₁₂H₂₆NaO₄P | 288.296 | Monosodium salt | JDSVWTAJRNTSSL-UHFFFAOYSA-M |

| 7423-32-7 | Phosphoric acid, monododecyl ester, sodium salt (1:2) (disodium salt) | C₁₂H₂₇O₄P·2Na | 312.290 | Disodium salt | BWTPDFTXKMCSQX-UHFFFAOYSA-N |

| 17026-83-4 | Alternative CAS for monosodium salt | C₁₂H₂₆NaO₄P | 288.296 | Monosodium salt | JDSVWTAJRNTSSL-UHFFFAOYSA-M |

The structural architecture of both stereochemical forms maintains the characteristic amphiphilic design, featuring a hydrophobic dodecyl chain (C₁₂H₂₅) linked via an ester bond to a hydrophilic phosphate group. The phosphate moiety serves as the polar head group, while the twelve-carbon aliphatic chain constitutes the nonpolar tail region . This molecular arrangement confers surface-active properties and enables micelle formation in aqueous environments.

The stereochemical distinctions between the monosodium and disodium forms significantly influence their physicochemical behavior, particularly regarding critical micelle concentration, surface tension reduction, and interfacial properties. The degree of ionization at the phosphate center directly affects the electrostatic interactions and hydrogen bonding capabilities of the molecule [2] [4].

X-ray Crystallography and Spectroscopic Validation

X-ray crystallographic analysis of phosphoric acid esters has provided detailed insights into their three-dimensional molecular architecture and intermolecular interactions. While specific single-crystal X-ray diffraction data for phosphoric acid, dodecyl ester, sodium salt remains limited in the literature, related phosphoric acid ester compounds have been extensively characterized using crystallographic methods [8].

Studies on analogous mixed diamidophosphoric acid esters have revealed characteristic crystallographic parameters, including unit cell dimensions and space group assignments. For instance, related phosphoric acid ester compounds have demonstrated monoclinic and orthorhombic crystal systems with specific lattice parameters [8]. These crystallographic investigations have elucidated the molecular conformation and packing arrangements typical of phosphoric acid ester structures.

Spectroscopic validation of phosphoric acid, dodecyl ester, sodium salt has been achieved through multiple analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. Phosphorus-31 nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing the phosphate group environment and ionization state [9].

Infrared spectroscopic analysis has identified characteristic absorption bands corresponding to phosphate group vibrations. The stretching vibrations of phosphorus-oxygen bonds typically appear in the region of 964-1100 cm⁻¹, while the phosphate ion exhibits distinct vibrational modes that serve as diagnostic markers for structural identification [10]. The presence of the dodecyl ester linkage introduces additional vibrational modes corresponding to carbon-hydrogen stretching and carbon-carbon chain vibrations.

Mass spectrometric analysis has confirmed the molecular weight and fragmentation patterns of both stereochemical forms. The characteristic fragmentation pathways include loss of the sodium cation and cleavage of the ester bond, providing definitive structural confirmation [8].

Computational Modeling of Amphiphilic Architecture

Computational modeling approaches have provided significant insights into the amphiphilic architecture and molecular behavior of phosphoric acid, dodecyl ester, sodium salt. Density functional theory calculations and molecular dynamics simulations have been employed to investigate the electronic structure, conformational preferences, and intermolecular interactions of this surfactant system [11] [12] [13].

Molecular dynamics simulations of related sodium dodecyl sulfate micelles have demonstrated the importance of force field selection and parameter optimization for accurate modeling of amphiphilic systems [12] [13]. These studies have revealed that the interaction parameters between sodium ions and anionic head groups significantly influence micelle structure and stability. Similar considerations apply to phosphoric acid, dodecyl ester, sodium salt systems, where sodium-phosphate interactions control the aggregation behavior.

Density functional theory calculations have been utilized to predict partition coefficients and solvation free energies for amphiphilic molecules in micellar environments [14]. These computational approaches have identified optimal solvent models that accurately represent the physicochemical environment within micelle cores and interfacial regions.

The amphiphilic architecture of phosphoric acid, dodecyl ester, sodium salt has been modeled using quantum chemical methods to determine optimal molecular conformations and electronic properties. The hydrophobic dodecyl chain adopts extended conformations to minimize intramolecular steric interactions, while the phosphate head group maintains tetrahedral coordination geometry around the phosphorus center [11].

Computational investigations of similar amphiphilic systems have revealed the critical role of electrostatic interactions in determining micelle morphology and stability. The degree of ionization at the phosphate group directly influences the electrostatic repulsion between head groups and consequently affects the critical packing parameter that governs micelle shape [15].

Table 2: Physical Properties of Phosphoric Acid Dodecyl Ester Sodium Salt

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 385.5°C at 760 mmHg | Multiple sources |

| Flash Point | 187°C | Multiple sources |

| Density | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Water Solubility | Soluble in water | Chemical databases |

| LogP | 4.89300 | Computational prediction |

| Polar Surface Area (PSA) | 82.23000 Ų | Computational prediction |

| Exact Mass (monosodium) | 288.093 g/mol | PubChem calculation |

| Exact Mass (disodium) | 310.128 g/mol | CAS Common Chemistry |

The computational modeling of amphiphilic architecture has also examined the role of hydrogen bonding in stabilizing the phosphate head group hydration shell. Water molecules form extensive hydrogen bonding networks with the phosphate oxygen atoms, contributing to the hydrophilic character and aqueous solubility of the compound [16].

Advanced computational methods, including ab initio molecular dynamics simulations, have been applied to investigate proton transfer processes in phosphoric acid systems [11]. These studies have revealed the dynamic nature of hydrogen bonding and the facile exchange of protons between phosphate groups and surrounding water molecules.

The amphiphilic nature of phosphoric acid, dodecyl ester, sodium salt has been quantified through computational determination of the hydrophilic-lipophilic balance, which correlates with experimental observations of surface activity and micellization behavior. The calculated LogP value of 4.89300 indicates a moderate hydrophobic character that facilitates both aqueous solubility and interfacial adsorption [17] [18].

Esterification Mechanisms in Laboratory Synthesis

The synthesis of phosphoric acid, dodecyl ester, sodium salt involves sophisticated esterification mechanisms that convert phosphoric acid and dodecanol into the desired phosphate ester product. Several distinct synthetic pathways have been developed for laboratory-scale preparation, each offering unique advantages and mechanistic considerations.

Direct Esterification with Phosphoric Acid

The most fundamental approach involves the direct reaction between phosphoric acid and dodecanol under controlled thermal conditions . This mechanism proceeds through nucleophilic substitution where the hydroxyl group of dodecanol attacks the phosphorus center of phosphoric acid, leading to the formation of a phosphorus-oxygen bond and elimination of water. The reaction typically requires temperatures ranging from 150 to 200 degrees Celsius and reaction times of 3 to 8 hours to achieve conversion rates of 60 to 80 percent [2]. The mechanism involves multiple equilibrium steps, with the initial formation of a monoester, followed by potential formation of diester species depending on reaction conditions and stoichiometry.

Steglich Esterification Methodology

An alternative laboratory synthesis employs the Steglich esterification mechanism, which utilizes N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents [3] [4]. This method proceeds through the formation of an activated intermediate where the carbodiimide activates the phosphoric acid, followed by nucleophilic attack from the alcohol. The mechanism offers superior control over reaction conditions, operating at room temperature to 60 degrees Celsius with reaction times ranging from 3 to 24 hours, achieving yields of 70 to 90 percent. The advantage of this approach lies in its mild reaction conditions and reduced side product formation compared to direct thermal esterification.

Phosphorus Oxychloride Methodology

Laboratory synthesis frequently employs phosphorus oxychloride as a phosphorylating agent in combination with dodecanol and triethylamine [5]. The mechanism involves initial reaction of phosphorus oxychloride with the alcohol to form chlorophosphate intermediates, followed by hydrolysis to yield the desired phosphate ester. This approach operates at temperatures between 50 and 105 degrees Celsius with reaction times of 0.5 to 3 hours, providing yields of 70 to 85 percent. The triethylamine serves as both a base to neutralize hydrogen chloride byproducts and to facilitate the esterification reaction.

Advanced Organosilicate Methods

Recent developments have introduced tetraalkyl orthosilicates as highly effective reagents for direct esterification of phosphoric acid [6] [7] [8]. This innovative mechanism facilitates multimolecular aggregation to achieve alkyl transfer from tetraalkyl orthosilicate to phosphoric acid through multiple proton shuttling processes. The method operates at temperatures of 140 to 200 degrees Celsius with reaction times of 1 to 6 hours, achieving remarkable yields of 80 to 95 percent. Experimental and theoretical investigations have revealed a novel template-facilitated mechanism that represents a significant advancement in phosphate ester synthesis.

Mechanistic Considerations and Reaction Pathways

The esterification mechanisms exhibit distinct kinetic and thermodynamic profiles depending on the chosen synthetic approach. Temperature effects play crucial roles in determining selectivity between monoester and diester formation [9] [10]. At lower temperatures around 30 degrees Celsius, monoester formation predominates through intermediate formation, while higher temperatures favor diester production through pyrophosphonate intermediates that subsequently convert to diesters. Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, serves as an essential analytical tool for monitoring reaction progress and identifying intermediate species formation [9] [11].

| Esterification Method | Reagents Required | Temperature Range (°C) | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Direct Esterification with Phosphoric Acid | Phosphoric acid (H₃PO₄), alcohol, heat | 150-200 | 60-80 | 3-8 hours |

| Steglich Esterification | DCC, DMAP, carboxylic acid, alcohol | Room temperature to 60 | 70-90 | 3-24 hours |

| Phosphorus Oxychloride (POCl₃) Method | POCl₃, alcohol, triethylamine | 50-105 | 70-85 | 0.5-3 hours |

| Phosphorus Pentoxide (P₂O₅) Method | P₂O₅, alcohol, organic solvent | 140-200 | 80-90 | 0.5-2 hours |

| Tetraalkyl Orthosilicate Method | Tetraalkyl orthosilicate, phosphoric acid | 140-200 | 80-95 | 1-6 hours |

| Mukaiyama Reagent Method | Mukaiyama reagent, 2,6-lutidine, DMC | Room temperature to 60 | 85-95 | 3-8 hours |

Large-Scale Manufacturing Protocols

Industrial production of phosphoric acid, dodecyl ester, sodium salt requires sophisticated manufacturing protocols that balance efficiency, cost-effectiveness, and product quality. Several established large-scale methodologies have been developed to meet commercial demand while maintaining consistent product specifications.

Wet Process Phosphorylation for Industrial Scale

The wet process represents the predominant industrial methodology for large-scale phosphate ester production [2]. This approach utilizes phosphate rock and sulfuric acid as primary raw materials, with subsequent esterification using dodecanol under controlled industrial conditions. The process operates at atmospheric pressure with temperatures maintained between 150 and 200 degrees Celsius, achieving conversion rates of 85 to 95 percent. Industrial facilities typically produce quantities exceeding 1000 tons per year using this methodology, with production campaigns lasting several weeks to optimize equipment utilization and minimize startup costs.

Thermal Process Manufacturing

An alternative industrial approach employs elemental phosphorus and oxygen as starting materials, followed by controlled esterification with dodecanol [2]. This thermal process methodology operates at atmospheric to 2 bar pressure conditions and achieves superior conversion rates of 90 to 98 percent. The process design incorporates sophisticated heat integration systems to manage the exothermic nature of phosphorus oxidation while maintaining precise temperature control during esterification stages. Industrial facilities utilizing thermal processes typically achieve production capacities exceeding 500 tons per year.

Continuous Flow Manufacturing Systems

Modern industrial facilities increasingly adopt continuous flow methodologies for phosphate ester production [12] [13]. These systems utilize phosphorus trichloride and dodecanol in continuous reactor configurations that provide superior process control and consistent product quality. Operating pressures range from 1 to 20 bar, with production scales spanning pilot to industrial levels from 10 to 1000 kilograms per day. The continuous flow approach achieves exceptional conversion rates of 95 to 99 percent while minimizing batch-to-batch variability and reducing overall production costs through improved equipment utilization.

Semi-Continuous Process Implementation

Semi-continuous manufacturing protocols combine advantages of batch and continuous processing methodologies [12]. These systems employ phosphorus pentoxide and dodecanol in batch reactor configurations with controlled addition protocols. Operating conditions include atmospheric to reduced pressure environments (0.1 bar) with production scales ranging from laboratory to pilot scale (1 to 100 kilograms per day). Conversion rates typically achieve 80 to 90 percent, with the flexibility to adjust product specifications based on specific customer requirements.

Industrial Phosphorus Oxychloride Processes

Large-scale manufacturing frequently employs phosphorus oxychloride methodologies due to their established industrial infrastructure and reliable performance characteristics [5]. These processes utilize phosphorus oxychloride, fatty alcohols, and neutralizing agents in large-scale reactor systems operating at atmospheric pressure. Production capacities typically exceed 1000 tons per year, with conversion rates ranging from 85 to 92 percent. The industrial implementation includes sophisticated scrubbing systems to manage hydrogen chloride byproducts and ensure environmental compliance.

Process Integration and Optimization

Industrial manufacturing protocols incorporate advanced process integration strategies to optimize energy utilization and minimize waste generation [14] [15]. Heat integration systems recover thermal energy from exothermic esterification reactions to preheat incoming raw materials, improving overall process efficiency. Sophisticated control systems monitor critical process parameters including temperature, pressure, and residence time to maintain consistent product quality and maximize yield. Advanced analytical systems provide real-time monitoring of conversion rates and product specifications to enable immediate process adjustments when required.

| Manufacturing Process | Raw Materials | Production Scale | Operating Pressure | Conversion Rate (%) |

|---|---|---|---|---|

| Wet Process Phosphorylation | Phosphate rock, sulfuric acid, alcohol | Industrial (>1000 tons/year) | Atmospheric | 85-95 |

| Thermal Process Phosphorylation | Elemental phosphorus, oxygen, alcohol | Industrial (>500 tons/year) | Atmospheric to 2 bar | 90-98 |

| Continuous Flow Process | PCl₃, alcohol, continuous reactor | Pilot to Industrial (10-1000 kg/day) | 1-20 bar | 95-99 |

| Semi-Continuous Process | P₂O₅, alcohol, batch reactor | Laboratory to Pilot (1-100 kg/day) | Atmospheric to 0.1 bar | 80-90 |

| Batch Process with P₂O₅ | P₂O₅, polyol, inorganic base | Industrial (>100 tons/year) | Reduced pressure (0.1-0.5 bar) | 90-95 |

| Industrial POCl₃ Process | POCl₃, fatty alcohol, neutralizing agent | Industrial (>1000 tons/year) | Atmospheric | 85-92 |

Purification Techniques and Quality Control Metrics

The purification of phosphoric acid, dodecyl ester, sodium salt requires sophisticated methodologies to remove impurities and achieve the high purity standards demanded by industrial applications. Multiple purification techniques have been developed and optimized to address specific types of contaminants while maintaining product integrity and minimizing losses.

Aqueous Washing Methodologies

Aqueous washing represents the fundamental purification approach for removing inorganic salts and excess phosphoric acid from crude phosphate ester products [16] [17]. The methodology involves controlled washing with water at temperatures ranging from 40 to 90 degrees Celsius to optimize mass transfer while preventing emulsification. Efficiency rates typically achieve 80 to 95 percent removal of target impurities, with quality metrics targeting acid values below 0.5 milligrams potassium hydroxide per gram. The washing process requires careful pH control to prevent hydrolysis of the phosphate ester bonds while ensuring effective impurity removal.

Chelating Agent Treatment Protocols

Advanced purification employs chelating agent treatment to remove metal catalysts and Lewis acid residues that can compromise product stability [16] [18]. The methodology utilizes dilute acidic solutions containing chelating agents such as ethylenediaminetetraacetic acid at temperatures of 40 to 90 degrees Celsius. Treatment efficiency achieves 90 to 98 percent removal of metal contaminants, with quality control metrics targeting metal content below 10 parts per million. The chelating agent treatment proves essential for removing Lewis acid catalyst residues that conventional washing cannot eliminate effectively.

Epoxy Compound Purification Systems

Sophisticated purification methodologies employ epoxy compounds to selectively react with acid impurities and thermal degradation products [17] [19]. The process involves treatment with epoxy compounds followed by thermal processing at 80 to 120 degrees Celsius in the presence of water to hydrolyze reaction products into water-soluble compounds. This methodology achieves exceptional efficiency rates of 95 to 99 percent, with quality metrics targeting acid values below 0.1 milligrams potassium hydroxide per gram. The epoxy treatment proves particularly effective for removing thermally unstable impurities that affect product heat resistance and storage stability.

Steam Distillation Purification

Steam distillation methodologies target removal of low boiling organic impurities, particularly unreacted phenol and similar compounds [19]. The process operates at 140 degrees Celsius under 50 millimeters mercury vacuum conditions to facilitate selective removal of volatile impurities while preserving the phosphate ester product. Efficiency rates typically achieve 85 to 95 percent removal of target compounds, with quality control metrics targeting phenol content below 100 parts per million. Steam distillation proves essential for achieving the purity standards required for sensitive applications.

Chromatographic Purification Methods

Advanced purification employs chromatographic methodologies for achieving highest purity standards [20]. Ion exchange chromatography operates at room temperature using gradient elution to remove ionic impurities and salts, achieving efficiency rates of 95 to 99 percent with purity standards exceeding 98 percent. Reverse phase chromatography utilizes basic buffer systems to separate organic impurities and unreacted materials, achieving efficiency rates of 90 to 98 percent with purity standards exceeding 95 percent. Chromatographic methods provide the highest resolution for complex impurity mixtures but require significant investment in equipment and operational expertise.

Analytical Quality Control Systems

Comprehensive quality control systems employ multiple analytical methodologies to ensure product specifications [11] [21] [22]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed structural analysis and quantification of monoester, diester, and free phosphoric acid content. Gas chromatography coupled with mass spectrometry, flame photometric detection, or nitrogen-phosphorus detection provides accurate and precise quantification of phosphate ester components with detection limits in the microgram range. Ion chromatography with conductivity detection enables precise measurement of phosphate concentration and ionic impurities. Fourier transform infrared spectroscopy facilitates rapid analysis of acid number and structural characterization for process control applications.

Process Integration and Optimization

Industrial purification systems integrate multiple methodologies in optimized sequences to achieve target specifications while minimizing processing costs [19] [18]. Sequential washing with chelating agents followed by epoxy treatment and steam distillation provides comprehensive impurity removal while maintaining high product recovery. Advanced process control systems monitor critical quality parameters in real-time, enabling immediate adjustment of purification conditions to maintain consistent product specifications. Economic optimization balances purification costs against product value to determine optimal purification sequences for specific applications and market requirements.

| Purification Method | Target Impurities | Operating Conditions | Efficiency (%) | Quality Metric |

|---|---|---|---|---|

| Aqueous Washing | Inorganic salts, excess acid | 40-90°C, aqueous medium | 80-95 | Acid value <0.5 mg KOH/g |

| Chelating Agent Treatment | Metal catalysts, Lewis acids | 40-90°C, dilute acid solution | 90-98 | Metal content <10 ppm |

| Epoxy Compound Treatment | Acid impurities, thermal degradation products | 80-120°C, presence of water | 95-99 | Acid value <0.1 mg KOH/g |

| Steam Distillation | Low boiling organics, phenol | 140°C, 50 mmHg vacuum | 85-95 | Phenol content <100 ppm |

| Ion Exchange Chromatography | Ionic impurities, salts | Room temperature, gradient elution | 95-99 | Purity >98% |

| Reverse Phase Chromatography | Organic impurities, unreacted materials | Room temperature, basic buffer | 90-98 | Purity >95% |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant